molecular formula C13H19N3O2 B2647226 tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate CAS No. 898271-45-9

tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate

Katalognummer B2647226
CAS-Nummer: 898271-45-9
Molekulargewicht: 249.314
InChI-Schlüssel: DJXNRCWSAHCRKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate” is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 . It is also known as "Carbamic acid, N-[1-(2-pyridinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)" . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate. For example, studies on structure-activity relationships in the 2-arylcarbapenem series, which utilize related compounds as crucial synthons for synthesizing carbapenems with antimicrobial properties, highlight the relevance of tert-butyl and pyridinyl groups in medicinal chemistry (Guthikonda et al., 1987). Similarly, compounds with tert-butyl and pyridinyl substituents have been examined for their role in creating potent histamine H4 receptor ligands, demonstrating the compound's significance in the development of anti-inflammatory and analgesic agents (Altenbach et al., 2008).

Chemical Synthesis Techniques

Research into this compound and related compounds has also contributed to advancements in chemical synthesis techniques. For instance, a study on the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate showcases innovative methods for constructing complex molecules under mild conditions (Wang et al., 2022). These techniques are pivotal for the efficient synthesis of pharmaceuticals and materials.

Applications in Drug Development

Further research highlights the utility of this compound in drug development processes. A study on the process development and pilot-plant synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate showcases the practical application of related chemistry in the pharmaceutical industry, illustrating the compound's role in manufacturing drug intermediates with high purity and yield (Li et al., 2012).

Novel Drug Molecules Synthesis

Additionally, research into the synthesis of Schiff’s bases and 2-azetidinones of isonicotinyl hydrazone as potential antidepressant and nootropic agents indicates the broader implications of using tert-butyl and pyridinyl-containing compounds in creating novel therapeutic molecules. These studies reveal the potential of such chemistry to contribute to the development of new treatments for CNS disorders (Thomas et al., 2016).

Eigenschaften

IUPAC Name

tert-butyl N-(1-pyridin-2-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXNRCWSAHCRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-chloropyridine and tert-butyl azetidin-3-ylcarbamate in a similar manner as described for tert-butyl {1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate. 1H NMR (500 MHz CDCl3): δ 1.46 (s, 9H), 3.76-3.80 (m, 2H), 4.31-4.35 (m, 2H), 4.63 (bs, 1H), 5.10 (bs, 1H), 6.29 (d, 1H), 6.61-6.64 (m, 1H), 7.43-7.47 (m, 1H), 8.14-8.16 (m, 1H); 13C NMR (125 MHz CDCl3): δ 28.58, 41.79, 58.58, 80.22, 106.36, 113.48, 137.37, 148.42, 155.24, 160.66; Mass Spectrum: M+H+ 250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl {1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.